3-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one
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Overview
Description
The compound “3-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one” is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a benzothiazole ring, and a sulfanyl group . Compounds containing a 1,2,4-triazole skeleton have been found to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of derivatives were synthesized in several steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a 1,2,4-triazole derivative. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the functional groups present. It contains a 1,2,4-triazole ring and a benzothiazole ring, both of which are heterocyclic structures. The presence of a sulfanyl group indicates the presence of sulfur in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present. The 1,2,4-triazole ring, for instance, is known to participate in a variety of reactions. The sulfanyl group may also be reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For instance, the presence of the 1,2,4-triazole and benzothiazole rings would likely influence its solubility, melting point, and other physical properties .Mechanism of Action
Target of Action
The primary targets of CCG-30618 are currently unknown
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors could include pH, temperature, presence of other molecules, and more
Safety and Hazards
Future Directions
There are several potential future directions for research involving this compound. These include further studies on its potential applications in medicine, given the wide range of biological activities exhibited by compounds containing a 1,2,4-triazole skeleton . Additionally, its potential as an antibacterial and antifungal agent could be explored.
Properties
IUPAC Name |
3-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S2/c1-23-17(10-24-14-4-2-3-5-16(14)28-19(24)26)21-22-18(23)27-11-15(25)12-6-8-13(20)9-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHLILCOYMQADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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